Octamethylcyclotetrasiloxane
Overview
Description
Octamethylcyclotetrasiloxane, with the chemical formula C8H24O4Si4, is a cyclic siloxane compound. It is a colorless, oily liquid under standard conditions and is widely used in various industrial applications. This compound is a member of the cyclomethicone family and is often referred to as D4. It is primarily used as an intermediate in the production of silicone polymers, which are utilized in a broad range of products, including adhesives, sealants, and personal care items .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octamethylcyclotetrasiloxane is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The process involves mixing dimethyldichlorosilane with water, leading to the formation of a mixture of cyclic and linear siloxanes. The cyclic siloxanes, including this compound, are then separated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of dimethyldichlorosilane in the presence of a catalyst. The resulting mixture is subjected to distillation to isolate the desired cyclic siloxane. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Octamethylcyclotetrasiloxane undergoes various chemical reactions, including:
Ring-Opening Polymerization: This reaction is initiated by cationic or anionic catalysts, leading to the formation of polydimethylsiloxane (PDMS) and its copolymers.
Oxidation: Under specific conditions, this compound can be oxidized to form silanols and other oxidized products.
Common Reagents and Conditions:
Cationic Catalysts: Diphenyl iodonium hexafluorophosphate is commonly used in the ring-opening polymerization of this compound.
Oxidizing Agents: Various oxidizing agents, such as hydrogen peroxide, can be used to oxidize this compound.
Major Products Formed:
Polydimethylsiloxane (PDMS): The primary product of the ring-opening polymerization of this compound.
Silanols: Formed during the oxidation of this compound.
Scientific Research Applications
Octamethylcyclotetrasiloxane has numerous applications in scientific research and industry:
Medicine: It is employed in the formulation of pharmaceutical products and medical-grade silicones.
Industry: The compound is widely used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The primary mechanism of action of octamethylcyclotetrasiloxane involves its ability to undergo ring-opening polymerization, leading to the formation of high molecular weight silicone polymers. These polymers exhibit unique properties, such as flexibility, thermal stability, and resistance to chemical degradation . The molecular targets and pathways involved in these processes include the interaction of the siloxane backbone with various catalysts and reagents, facilitating the polymerization and cross-linking reactions .
Comparison with Similar Compounds
Hexamethylcyclotrisiloxane (D3): Another cyclic siloxane with three silicon atoms in its ring structure.
Decamethylcyclopentasiloxane (D5): A cyclic siloxane with five silicon atoms in its ring structure.
Uniqueness of Octamethylcyclotetrasiloxane: this compound is unique due to its optimal ring size, which provides a balance between reactivity and stability. This makes it particularly suitable for the synthesis of high-performance silicone polymers. Additionally, its widespread use in various industrial applications highlights its versatility and importance .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGMWAXVFQUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Si4 | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25037-57-4 | |
Record name | Octamethylcyclotetrasiloxane homopolymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027205 | |
Record name | Octamethylcyclotetrasiloxane | |
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Molecular Weight |
296.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 17.5 deg C; [ICSC], COLOURLESS OILY LIQUID. | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |
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Boiling Point |
175 °C, BP: 74 °C at 20 mm Hg | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Flash Point |
55 °C (131 °F) - closed cup, 56 °C | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Solubility |
In water, 0.056 mg/L at 23 °C, In synthetic seawater water, 0.033 mg/L at 25 °C, Soluble in carbon tetrachloride, Solubility in water: none | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Density |
Specific gravity: 0.9558, Relative density (water = 1): 0.96 | |
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Vapor Pressure |
1.05 [mmHg], 1.05 mm Hg at 25 °C, Vapor pressure, Pa at 21.7 °C: 133.3 | |
Record name | Octamethylcyclotetrasiloxane | |
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Mechanism of Action |
D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone. | |
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Color/Form |
Oily liquid, Smooth, viscous liquid | |
CAS No. |
556-67-2 | |
Record name | Octamethylcyclotetrasiloxane | |
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Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |
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Melting Point |
17.5 °C | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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